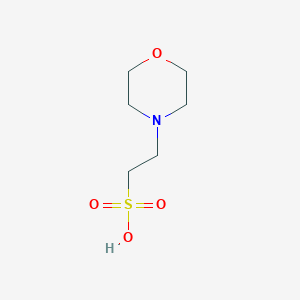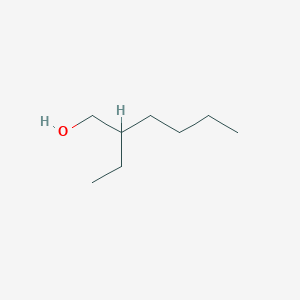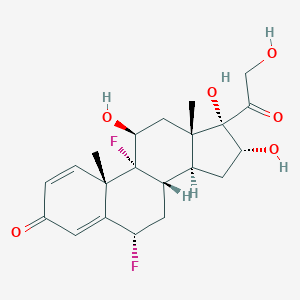![molecular formula C20H30D4O5 B042042 (Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid CAS No. 42932-59-2](/img/structure/B42042.png)
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, employing strategies such as enantiospecific synthesis and key transformations like deoxofluorination. For instance, the enantiospecific synthesis of related compounds has been demonstrated, emphasizing the importance of selecting appropriate synthetic routes for achieving desired stereochemistry and functional group incorporation (Jaggavarapu et al., 2020).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their reactivity and properties. Studies often employ X-ray crystallography for structural characterization, providing detailed insights into the molecular conformation and stereochemistry. For example, the structural characterization of N-propyl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide revealed specific conformational features critical for its chemical behavior (Li & Liang, 2013).
Chemical Reactions and Properties
The reactivity of compounds containing cyclopentyl and hept-5-enoic acid moieties can be influenced by their molecular structure. For instance, the intramolecular cyclization reactions to form bicyclic structures have been observed under certain conditions, demonstrating the compound's potential for undergoing complex transformations (Galvis & Kouznetsov, 2013).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, solubility, and crystal structure, are often studied to gain insights into their potential applications. For example, the molecular structures of the lowest melting α,β-unsaturated carboxylic acids were reported, highlighting the importance of crystallographic studies in understanding compound behavior (Sonneck et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are key to understanding a compound's utility in various applications. The synthesis and reactivity of compounds with specific functional groups, such as carboxylic acids, esters, and ethers, provide valuable information on their chemical behavior (Hanzawa et al., 2012).
Applications De Recherche Scientifique
Impurity Characterization in Drug Synthesis : This compound, as an impurity, was identified in the preparation of Tafluprost, an antiglaucoma agent. Its enantiospecific synthesis was explored, and docking studies indicated anti-glaucoma properties similar to Tafluprost (Jaggavarapu et al., 2020).
Mycolic Acid Biosynthesis Inhibitors : Analogues of the compound have been synthesized as potential inhibitors of mycolic acid biosynthesis, a vital component in the cell envelope of pathogenic mycobacteria like Mycobacterium tuberculosis (Hartmann et al., 1994); (Besra et al., 1993).
Synthesis and Characterization for Biochemical Studies : The synthesis and characterization of structurally related compounds have been explored for their application in biochemical and pharmacological studies (Kan & Tai, 1993); (Guan et al., 2005).
Chemical Synthesis Methods : Research on the intramolecular acylation of heptenoic acids, including similar compounds, has been conducted to develop improved synthesis methods and understand their structural properties (Ansell et al., 1968).
Antibacterial Activity : Studies on fatty acid hydrazides derived from enoic acids have been carried out to evaluate their antibacterial activity, showcasing the potential biomedical applications of these compounds (Banday et al., 2010).
Synthesis for Specialized Applications : Research has been conducted on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from heptenone, indicating potential applications in various chemical and pharmaceutical areas (Hanzawa et al., 2012).
Enzyme-Catalyzed Synthesis : The enzyme-catalyzed synthesis of related compounds has been explored for the production of novel molecules, demonstrating the utility of biocatalysis in the synthesis of complex organic compounds (Bhalay et al., 2000).
Propriétés
Numéro CAS |
42932-59-2 |
|---|---|
Nom du produit |
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
Formule moléculaire |
C20H30D4O5 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
Clé InChI |
VKTIONYPMSCHQI-YFUTVRNWSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O |
SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Synonymes |
PGFM-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)
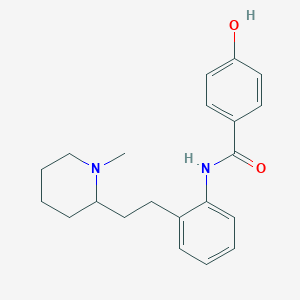
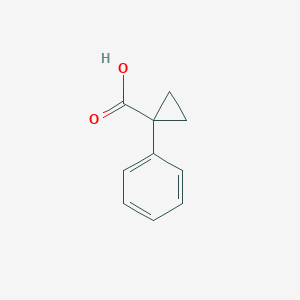

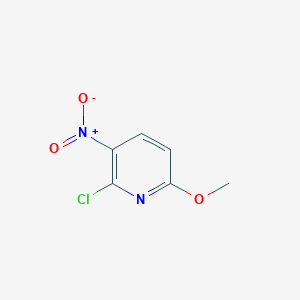
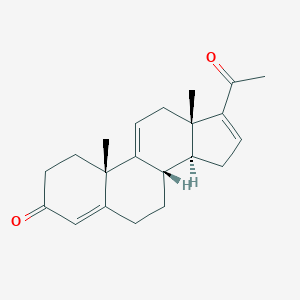
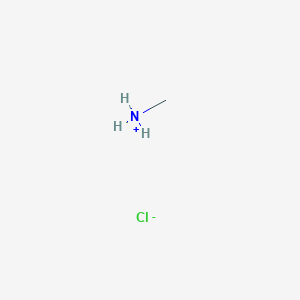
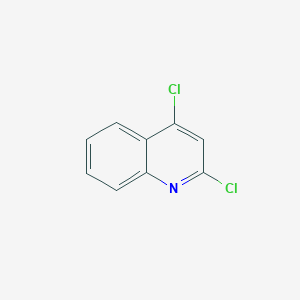
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
